5-Brom-3-methyl-2-(1-Piperidinyl)pyridin

Übersicht

Beschreibung

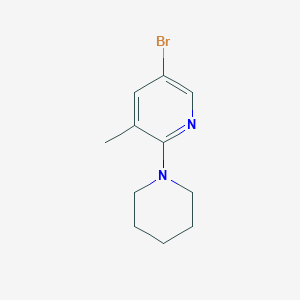

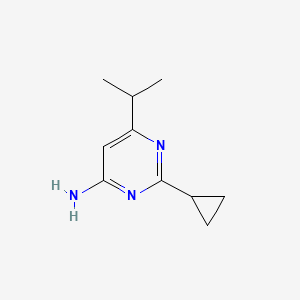

“5-Bromo-3-methyl-2-(1-piperidinyl)pyridine” is a chemical compound with the molecular formula C11H15BrN2 . It is related to Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-, which has the molecular formula C10H14N2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives .Molecular Structure Analysis

The molecular structure of related compounds such as Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- has been studied . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been used to produce novel pyridine derivatives .Wissenschaftliche Forschungsanwendungen

Synthese neuer Pyridinderivate

Die Verbindung wird bei der Synthese neuer Pyridinderivate über Suzuki-Kreuzkupplungsreaktionen verwendet . Die Reaktion beinhaltet 5-Brom-2-methylpyridin-3-amin und N-[5-Brom-2-methylpyridin-3-yl]acetamid mit mehreren Arylboronsäuren . Diese neuen Pyridinderivate wurden in moderater bis guter Ausbeute synthetisiert .

Quantenmechanische Untersuchungen

Die synthetisierten Pyridinderivate wurden mit Hilfe der Dichtefunktionaltheorie (DFT) untersucht . Die Analyse der Grenzorbitale, Reaktivitätsindizes, des elektrostatischen Potenzials und der Dipolmessungen wurde durchgeführt .

Potenzielle chirale Dotierstoffe für Flüssigkristalle

Die DFT-Studien legen nahe, dass diese Pyridinderivate potenzielle Kandidaten als chirale Dotierstoffe für Flüssigkristalle sein könnten . Dies basiert auf der Analyse ihrer Grenzorbitale, Reaktivitätsindizes, des elektrostatischen Potenzials und der Dipolmessungen .

Biologische Aktivitäten

Die Pyridinderivate haben signifikante biologische Aktivitäten gezeigt . Beispielsweise haben sie antithrombotische, biofilmhemmende und hämolytische Aktivitäten gezeigt . Insbesondere wies die Verbindung 4b den höchsten Lysewert (41,32%) gegen die Gerinnselbildung in menschlichem Blut auf .

Schmerzmittel

Einige Indolyl- und Oxochromenylxanthenonderivate, die mit dieser Verbindung synthetisiert werden können, haben eine signifikante Aktivität als Schmerzmittel gezeigt . Beispielsweise erwies sich die Verbindung ®- 5-Brom-1-ethyl-3- [ (1-Methylpyrrolidin-2-yl)methyl]-1Hindol (T3) als das wirksamste Schmerzmittel .

Anti-HIV-1-Aktivität

Einige Indolyl- und Oxochromenylxanthenonderivate, die mit dieser Verbindung synthetisiert werden können, haben sich als potenzielle Anti-HIV-1-Wirkstoffe erwiesen . Ihre Molekül-Docking-Studien wurden berichtet .

Wirkmechanismus

Target of Action

Similar compounds have been known to target the p38α mitogen-activated protein kinase . This kinase plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .

Mode of Action

It is likely that it interacts with its target in a manner similar to other pyridinylimidazole-type inhibitors . These inhibitors are known to compete with adenosine triphosphate (ATP) at the binding site of the kinase .

Biochemical Pathways

Compounds that inhibit p38α mitogen-activated protein kinase can affect a plethora of cellular processes, including the release of pro-inflammatory cytokines .

Pharmacokinetics

The compound’s molecular weight, as reported, is 2551542 , which is within the range generally favorable for good bioavailability.

Result of Action

Inhibitors of p38α mitogen-activated protein kinase are known to modulate cellular processes and have been evaluated for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine in laboratory experiments is its ability to inhibit the activity of COX. This makes it useful for studying the effects of COX inhibitors on inflammation, pain, and other conditions. However, 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine is not suitable for use in all laboratory experiments, as it can be toxic in high doses and can cause adverse effects in some individuals.

Zukünftige Richtungen

There are several potential future directions for research into 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine. These include further exploration of its anti-inflammatory, analgesic, and anti-cancer effects; investigation of its potential as a therapeutic agent in the treatment of neurodegenerative diseases; and exploration of its potential as a biomarker for various diseases. In addition, further research into the mechanism of action of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine and its potential interactions with other molecules is needed.

Biochemische Analyse

Biochemical Properties

5-Bromo-3-methyl-2-(1-piperidinyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and piperidine groups are key to its biochemical interactions, allowing it to bind to specific sites on enzymes and proteins. These interactions can lead to changes in the activity of these biomolecules, affecting various biochemical pathways .

Cellular Effects

5-Bromo-3-methyl-2-(1-piperidinyl)pyridine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine can cause adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

5-Bromo-3-methyl-2-(1-piperidinyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites. These effects on metabolic pathways can have significant implications for cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

5-bromo-3-methyl-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c1-9-7-10(12)8-13-11(9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQOJBDUIALMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267824 | |

| Record name | 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934000-36-9 | |

| Record name | 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934000-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464703.png)

![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464704.png)

![1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464706.png)

![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464719.png)

![[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464724.png)